(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide

Catalog No.
S843464
CAS No.
1565818-57-6
M.F
C20H21N3O3S
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-p...

CAS Number

1565818-57-6

Product Name

(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-N-(5-phenyl-1H-pyrrol-3-yl)propanamide

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C20H21N3O3S/c1-14-8-10-18(11-9-14)27(25,26)23-15(2)20(24)22-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21,23H,1-2H3,(H,22,24)/t15-/m0/s1

InChI Key

UWXXUDGPFRNIMZ-HNNXBMFYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CNC(=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CNC(=C2)C3=CC=CC=C3

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)NC2=CNC(=C2)C3=CC=CC=C3

(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide, with the CAS number 99740-00-8, is a complex organic compound characterized by its unique structural features. The molecular formula of this compound is C20H20N2O4S, and it possesses a molecular weight of approximately 384.45 g/mol. The structure includes a propanamide backbone, a sulfonamide group attached to a 4-methylphenyl moiety, and a phenyl-substituted pyrrole ring, which contributes to its potential biological activity and chemical reactivity .

Typical of amides and sulfonamides, including:

  • Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases, yielding the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Reduction: The compound may also be subjected to reduction reactions, particularly involving the sulfonamide group or the carbonyl group in the amide structure .

(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide exhibits notable biological activities. Compounds with similar structures have been studied for their potential as:

  • Antimicrobial Agents: Sulfonamides are known for their antibacterial properties.
  • Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.
  • Anti-inflammatory Agents: The compound may possess anti-inflammatory effects due to its structural components .

The synthesis of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide can be achieved through several methods:

  • Coupling Reaction: A coupling reaction between 4-methylphenylsulfonamide and an appropriate pyrrole derivative can yield the desired product.
  • Amidation: The formation of the amide bond can be accomplished by reacting an amine with an acid chloride derived from the corresponding carboxylic acid.
  • Chiral Resolution: Enantiomerically pure forms may be obtained through chiral resolution techniques or asymmetric synthesis methods, ensuring the (S) configuration is preserved .

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for drug development targeting bacterial infections or cancer treatment.
  • Research: Used in studies investigating the mechanisms of action of sulfonamides and related compounds.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules in organic chemistry .

Interaction studies involving (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide focus on its binding affinity to biological targets. Research indicates that compounds with similar structures may interact with specific enzymes or receptors, influencing their biological activity. These studies are crucial for understanding how modifications to the compound's structure can enhance or alter its efficacy and safety profiles .

Several compounds exhibit structural similarities to (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Methylsulfonyl-N-(5-phenylpyrrol)propanamideC20H22N2O4SContains a methylsulfonyl group; potential for similar biological activity.
N-(4-Methylbenzene)sulfonamideC7H9NO2SSimpler structure; commonly used as an antibacterial agent.
N-(5-Phenylpyrrol)tosylamineC14H15N2O2SShares a pyrrole ring; studied for anticancer properties.

The uniqueness of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide lies in its specific combination of functional groups and stereochemistry, which may confer distinct pharmacological properties compared to these similar compounds .

XLogP3

3

Dates

Modify: 2023-08-16

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